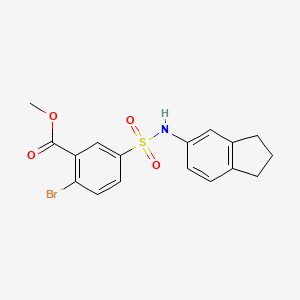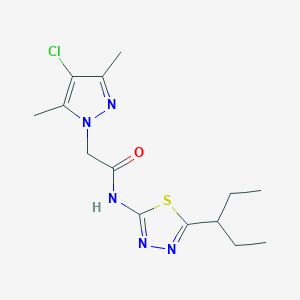![molecular formula C23H27N3O2 B7552329 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B7552329.png)
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MI-219, and it has been shown to have a range of biochemical and physiological effects that make it an interesting target for further study.
Mécanisme D'action
The mechanism of action of MI-219 involves its ability to bind to the MDM2 protein and inhibit its activity. This leads to the activation of p53 and the induction of cell death in cancer cells. MI-219 has also been shown to have a range of other effects on cellular processes, including the regulation of gene expression and the modulation of signaling pathways.
Biochemical and Physiological Effects:
MI-219 has been shown to have a range of biochemical and physiological effects, including the induction of cell death in cancer cells, the regulation of gene expression, and the modulation of signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MI-219 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using MI-219 is its relatively low potency compared to other MDM2 inhibitors.
Orientations Futures
There are several potential future directions for research on MI-219. One area of interest is the development of more potent MDM2 inhibitors that could be used in cancer therapy. Another area of interest is the investigation of the effects of MI-219 on other cellular processes, such as autophagy and DNA damage response. Additionally, there is potential for the use of MI-219 in combination with other cancer therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of MI-219 involves several steps, including the use of various reagents and solvents. The process begins with the preparation of 1-methyl-3-nitroindole, which is then reduced to 1-methylindole. This compound is then reacted with 4-bromo-N-(2-chloroethyl)benzamide to form 2-(1-methylindol-3-yl)-N-[4-(2-chloroethyl)phenyl]acetamide. Finally, this compound is treated with morpholine to give the desired product, 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide.
Applications De Recherche Scientifique
MI-219 has been studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of MDM2, a protein that plays a role in regulating the activity of the tumor suppressor protein p53. By inhibiting MDM2, MI-219 can lead to the activation of p53 and the induction of cell death in cancer cells.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-17-19(21-4-2-3-5-22(21)25)16-23(27)24-20-8-6-18(7-9-20)10-11-26-12-14-28-15-13-26/h2-9,17H,10-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEOUPBEZWFSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)

![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7552260.png)

![[1-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7552278.png)
![N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B7552286.png)
![1-(2-fluorophenyl)-N-[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7552289.png)
![5-bromo-N-methyl-N-[2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7552301.png)
![N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7552308.png)
![3-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7552324.png)
![2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B7552335.png)
![N-[2-methyl-6-[(2-pyrazol-1-ylpyridin-3-yl)methylcarbamoyl]phenyl]pyridine-4-carboxamide](/img/structure/B7552343.png)
![1-(3,5-difluorophenyl)-5-oxo-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B7552355.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7552359.png)